

# 2-Ethoxypyridine-3-boronic acid molecular weight and formula

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## Compound of Interest

Compound Name: **2-Ethoxypyridine-3-boronic acid**

Cat. No.: **B151131**

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An In-Depth Technical Guide to **2-Ethoxypyridine-3-boronic acid**: Properties, Reactivity, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Ethoxypyridine-3-boronic acid**, a versatile heterocyclic organoboron compound. We will delve into its fundamental physicochemical properties, analyze its molecular structure and inherent reactivity, and explore its critical applications in modern organic synthesis and medicinal chemistry. The primary focus is on its role as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of contemporary drug discovery and development. This document serves as a resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

## Introduction: The Significance of Heterocyclic Boronic Acids

Boron-containing compounds, once considered niche, have become indispensable tools in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> The approval of drugs like the proteasome inhibitor bortezomib for multiple myeloma treatment has demystified concerns about boron toxicity and highlighted the unique chemical properties of the boronic acid functional group.<sup>[1]</sup> <sup>[2]</sup> Boronic acids are valued for their stability, low toxicity, and versatile reactivity.<sup>[1]</sup> They are

considered bioisosteres of carboxylic acids and act as Lewis acids, capable of forming reversible covalent bonds with biological nucleophiles, a key feature in the design of enzyme inhibitors.[\[1\]](#)[\[3\]](#)

Within this class, **2-Ethoxypyridine-3-boronic acid** emerges as a particularly valuable reagent. It combines the essential boronic acid moiety with a pyridine scaffold, a privileged structure found in a vast number of pharmaceuticals. Its strategic substitution with an ethoxy group further modulates its electronic properties and solubility, making it an ideal building block for constructing complex molecular architectures.[\[4\]](#) This guide will elucidate the properties and applications that make this compound a powerful asset in the synthetic chemist's toolbox.

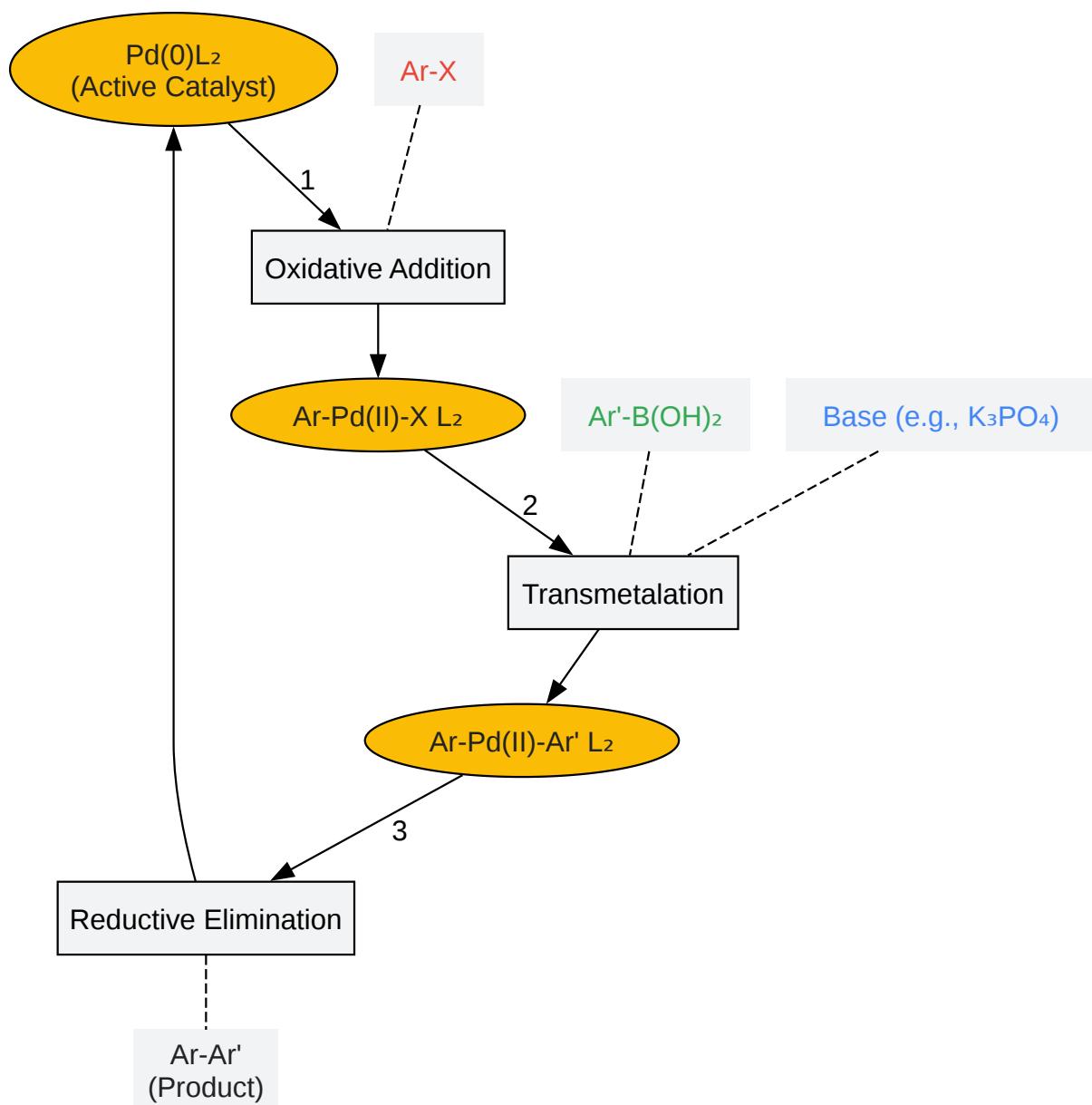
## Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of **2-Ethoxypyridine-3-boronic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>3</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	166.97 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
IUPAC Name	(2-ethoxypyridin-3-yl)boronic acid	<a href="#">[5]</a> <a href="#">[11]</a>
CAS Number	854373-97-0	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Appearance	White to off-white or pale brown crystalline powder	<a href="#">[4]</a> <a href="#">[11]</a>
Melting Point	101.5 - 107.5 °C	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Purity	Typically ≥97.5%	<a href="#">[4]</a> <a href="#">[11]</a>
Solubility	Soluble in various organic solvents	<a href="#">[4]</a>
Storage Conditions	0-8°C, under an inert atmosphere	<a href="#">[4]</a> <a href="#">[8]</a>

# Molecular Structure and Chemical Reactivity

The utility of **2-Ethoxypyridine-3-boronic acid** stems directly from its unique molecular architecture.



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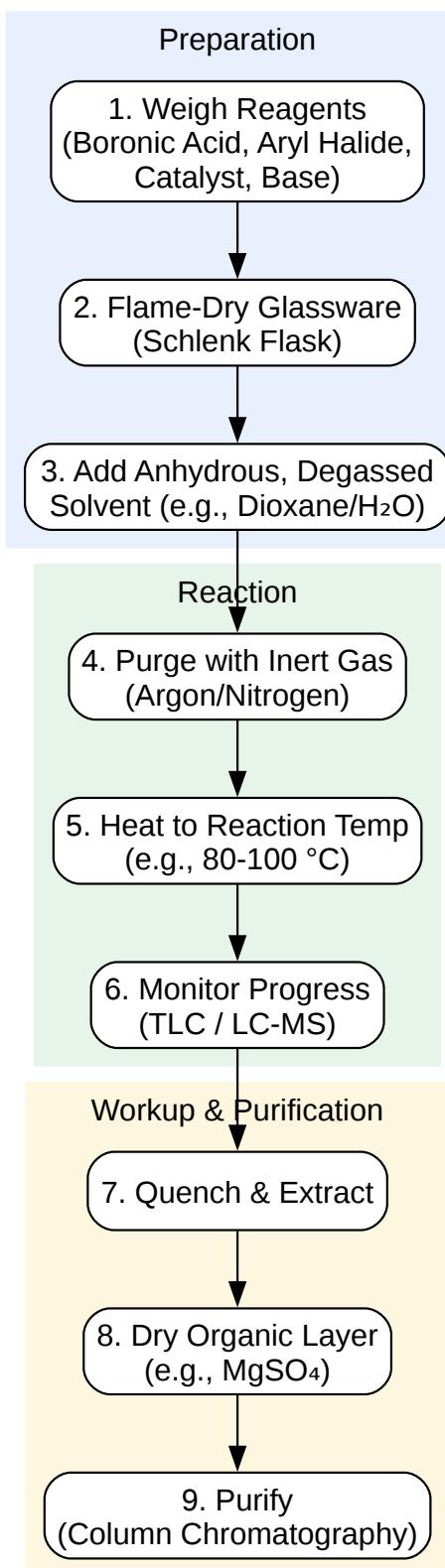
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (Ar-X).
- Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This is the critical step where **2-Ethoxypyridine-3-boronic acid** participates. It requires activation by a base to form a boronate complex, which enhances the nucleophilicity of the pyridyl group for efficient transfer.
- Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Causality in Reagent Selection: The success of coupling electron-deficient heterocycles like pyridines can be challenging due to slow transmetalation and competing side reactions like protodeboronation. [12]Therefore, the choice of catalyst, ligand, base, and solvent is critical. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often employed to enhance both the oxidative addition and reductive elimination steps. [13]The base (e.g., K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>) is not merely a spectator; its strength and nature are crucial for activating the boronic acid without promoting unwanted side reactions. [13]

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for the coupling of **2-Ethoxypyridine-3-boronic acid** with a generic aryl bromide.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

## Materials:

- **2-Ethoxypyridine-3-boronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium Catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2-5 mol%)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equiv.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% water)
- Schlenk flask or sealable reaction vial
- Inert gas supply (Argon or Nitrogen)

## Step-by-Step Methodology:

- System Preparation (Trustworthiness): To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), **2-Ethoxypyridine-3-boronic acid** (1.2 equiv.), the base (2-3 equiv.), and the palladium catalyst (2-5 mol%). Causality: Flame-drying the glassware and using an inert atmosphere are critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to side reactions, ensuring a self-validating and reproducible system.
- Solvent Addition: Add the degassed solvent mixture via syringe. Causality: Degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with argon) is another crucial step to remove dissolved oxygen. The presence of water in a controlled amount can sometimes accelerate the reaction. [14]3. Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring (Validation): Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
- Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous

sodium sulfate or magnesium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography to obtain the desired biaryl product.

## Broader Applications in Science

While its role in Suzuki-Miyaura coupling is paramount, the utility of **2-Ethoxypyridine-3-boronic acid** extends to other areas of scientific research.

- Drug Discovery: Beyond its use as a simple building block, the boronic acid moiety itself is a key pharmacophore in several approved drugs and clinical candidates. [3][15] It can act as a transition-state analogue to inhibit serine proteases, making this scaffold highly attractive for developing targeted therapies in oncology and infectious diseases. [2][3]\* Materials Science: The ability to form rigid, conjugated biaryl structures makes this compound a useful monomer for the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs). [4]\* Analytical Chemistry: The boronic acid's ability to reversibly bind with diols makes it suitable for creating sensors and probes for detecting saccharides and other specific biomolecules. [4]

## Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

- Hazards: **2-Ethoxypyridine-3-boronic acid** is known to cause skin and serious eye irritation, and may cause respiratory irritation. [5]\* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [8]

## Conclusion

**2-Ethoxypyridine-3-boronic acid** is a high-value chemical tool for research and development professionals. Its well-defined physicochemical properties, combined with the versatile

reactivity of its pyridine and boronic acid functional groups, make it an enabling reagent for the synthesis of complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction solidifies its importance as a building block for novel pharmaceuticals, advanced materials, and chemical probes. Understanding the causality behind its reactivity and the protocols for its use allows scientists to leverage its full potential in innovation.

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